molecular formula C12H18N4O2 B7349359 (3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one

(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one

Cat. No. B7349359
M. Wt: 250.30 g/mol
InChI Key: AFMKTGPSGNUCOH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one, also known as PZ-2891, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of diazepanes, which are known for their central nervous system depressant effects. However, PZ-2891 has been found to have unique properties that make it a promising candidate for further research.

Mechanism of Action

(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of the receptor in response to the neurotransmitter GABA. This leads to an increase in the inhibitory tone of the central nervous system, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including sedation, anxiolysis, and anticonvulsant activity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. These effects are thought to be mediated by the modulation of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one for lab experiments is its high affinity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in neuronal activity and behavior. However, one limitation is that its effects on the receptor are non-selective, meaning that it can also modulate the activity of other subtypes of the receptor. This can make it difficult to interpret the results of experiments that use this compound as a tool.

Future Directions

There are several potential future directions for research on (3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one. One area of interest is the development of more selective modulators of the GABA-A receptor, which could help to overcome the limitations of non-selective compounds like this compound. Another area of interest is the use of this compound in animal models of neurological disorders, such as epilepsy and anxiety disorders, to investigate its therapeutic potential. Finally, there is also potential for the development of this compound as a drug candidate for the treatment of neurological disorders, although further research is needed to determine its safety and efficacy.

Synthesis Methods

The synthesis of (3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one involves several steps, starting with the reaction of 2-pyrazol-1-ylacetic acid with ethyl chloroformate to form the corresponding ethyl ester. This is followed by the reaction of the ethyl ester with 3-aminopropanol to form the corresponding amide. The final step involves the cyclization of the amide using triphosgene to yield this compound.

Scientific Research Applications

(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the GABA-A receptor, which is a key target for drugs that affect the central nervous system. This receptor plays a crucial role in regulating neuronal activity, and drugs that modulate its activity have therapeutic potential for a range of neurological disorders.

properties

IUPAC Name

(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-10-12(18)13-5-3-8-16(10)11(17)9-15-7-4-6-14-15/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,13,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMKTGPSGNUCOH-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1C(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1C(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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